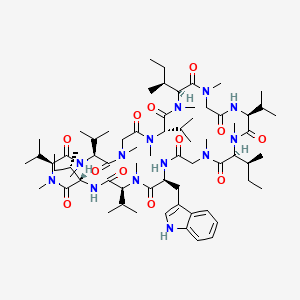

Omphalotin A

Descripción

Propiedades

Fórmula molecular |

C69H115N13O12 |

|---|---|

Peso molecular |

1318.7 g/mol |

Nombre IUPAC |

(3S,6S,9S,12S,15S,21S,24S,30S,33S)-9,21,30-tris[(2S)-butan-2-yl]-15-(1H-indol-3-ylmethyl)-1,4,7,13,19,22,28,31,34-nonamethyl-3,6,12,24,33-penta(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31,34-dodecazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |

InChI |

InChI=1S/C69H115N13O12/c1-26-43(14)54-64(89)79(22)58(42(12)13)69(94)80(23)56(40(8)9)65(90)76(19)37-52(85)77(20)57(41(10)11)68(93)82(25)60(45(16)28-3)67(92)75(18)36-51(84)72-53(38(4)5)63(88)81(24)59(44(15)27-2)66(91)74(17)35-50(83)71-49(33-46-34-70-48-32-30-29-31-47(46)48)62(87)78(21)55(39(6)7)61(86)73-54/h29-32,34,38-45,49,53-60,70H,26-28,33,35-37H2,1-25H3,(H,71,83)(H,72,84)(H,73,86)/t43-,44-,45-,49-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |

Clave InChI |

RPRXGEAIZUOLRT-SNXGSGAFSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N([C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N(CC(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)[C@@H](C)CC)C)C(C)C)C)[C@@H](C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |

SMILES canónico |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)N(C(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N(CC(=O)NC(C(=O)N(C(C(=O)N1)C(C)C)C)CC2=CNC3=CC=CC=C32)C)C(C)CC)C)C(C)C)C)C(C)CC)C)C(C)C)C)C)C(C)C)C)C(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Omphalotin A: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A is a potent and selective nematicidal cyclic dodecapeptide isolated from the basidiomycete fungus Omphalotus olearius. Its unique structure, featuring nine N-methylated amino acids, contributes to its remarkable biological activity against plant-parasitic nematodes, particularly Meloidogyne incognita. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its biosynthetic pathway and experimental workflow. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and agricultural biotechnology.

Discovery and Biological Activity

This compound was discovered in the early 1990s during a screening of fungal metabolites for nematicidal activity.[1][2] Extracts from the mycelium of Omphalotus olearius exhibited potent and selective toxicity against the root-knot nematode Meloidogyne incognita. Further investigation led to the isolation of this compound as the primary active constituent.[1]

Nematicidal Activity

This compound demonstrates highly selective and potent activity against the plant-parasitic nematode M. incognita.[1] It is notably more active than some commercial nematicides.[1] Its activity against the free-living nematode Caenorhabditis elegans is significantly weaker, highlighting its specificity.[1] this compound exhibits no significant antibacterial, antifungal, or phytotoxic activities.[1]

Table 1: Nematicidal and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity Metric | Concentration | Reference |

| Meloidogyne incognita | LD90 | 2-5 µg/mL | [1] |

| Meloidogyne incognita | LC50 | < 1.0 µM | [3] |

| Caenorhabditis elegans | Weakly active | Not specified | [1] |

| Mammalian Cells | Weakly cytotoxic | 100 µg/mL | [1] |

Physicochemical and Structural Properties

This compound is a cyclic dodecapeptide with the molecular formula C71H111N13O12. Its structure is characterized by a high degree of N-methylation, with nine of the twelve amino acid residues being N-methylated. The amino acid sequence of this compound is cyclo(-L-Val-N-Me-L-Val-N-Me-L-Ile-N-Me-L-Val-N-Me-L-Val-N-Me-L-Trp-N-Me-L-Ile-N-Me-Gly-N-Me-L-Val-L-Ile-N-Me-Gly-Gly-).

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C71H111N13O12 | |

| Molecular Weight | 1366.7 g/mol | |

| Appearance | Colorless solid | |

| Solubility | Soluble in methanol, ethyl acetate |

Experimental Protocols

Fungal Fermentation

Omphalotus olearius is cultured in a suitable liquid medium to promote mycelial growth and the production of this compound.

Protocol 1: Fermentation of Omphalotus olearius

-

Strain: Omphalotus olearius (strain TA 90170).

-

Media: A suitable nutrient-rich liquid medium (e.g., yeast extract, malt extract, glucose broth). One study on lovastatin production by the same fungus utilized a medium containing glucose (10 g/L) and peptone (5 g/L).[4]

-

Culture Conditions: The fungus is grown in submerged fermentation in shake flasks or a bioreactor.

-

Incubation: Cultures are incubated at room temperature for several days in the dark to allow for sufficient mycelial growth and secondary metabolite production.

-

Harvesting: The mycelium is harvested by filtration or centrifugation.

Isolation and Purification of this compound

This compound is extracted from the fungal mycelium and purified using chromatographic techniques.

Protocol 2: Extraction and Purification

-

Extraction: The harvested mycelium is extracted with a suitable organic solvent such as methanol or ethyl acetate. The crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, a partition between ethyl acetate and water can be performed.

-

Chromatography: The organic phase containing this compound is subjected to multiple rounds of chromatography for purification.

-

Initial Chromatography: A preliminary separation can be performed using silica gel chromatography.

-

Further Purification: High-performance liquid chromatography (HPLC) is used for final purification to obtain pure this compound. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a common method for peptide purification.[5]

-

Structure Elucidation

The structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 3: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain information about the amino acid sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: 1H and 13C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms and determine the amino acid sequence and the positions of the N-methyl groups. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine through-space proximities of protons, which helps in defining the three-dimensional structure.

-

Nematicidal Activity Assay

The biological activity of this compound is assessed against Meloidogyne incognita.

Protocol 4: In Vitro Nematicidal Assay

-

Nematode Culture: Meloidogyne incognita second-stage juveniles (J2) are used for the assay.

-

Assay Setup: The assay is typically performed in multi-well plates. A suspension of J2 nematodes is added to each well.

-

Treatment: this compound, dissolved in a suitable solvent (e.g., methanol or DMSO) and diluted to various concentrations, is added to the wells. Control wells receive the solvent only.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C).

-

Mortality Assessment: Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LD90 or LC50 values are determined.

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[2] Its biosynthesis involves a precursor protein, OphMA, and a dedicated processing enzyme, OphP.[6][7]

The precursor protein, OphMA , contains an N-terminal methyltransferase domain and a C-terminal region that includes the this compound core peptide sequence.[5] The methyltransferase domain of one OphMA molecule acts in trans to N-methylate the core peptide of another OphMA molecule in a homodimeric complex. This process is iterative. Following methylation, the precursor peptide is proteolytically cleaved. The enzyme OphP , a prolyl oligopeptidase, is responsible for the final macrocyclization of the linear, N-methylated dodecapeptide to yield this compound.[6]

Caption: Biosynthetic pathway of this compound.

Experimental Workflow: From Fungus to Pure Compound

The overall workflow for obtaining pure this compound from Omphalotus olearius involves a series of sequential steps, from cultivation of the fungus to the final purification and characterization of the target molecule.

Caption: Experimental workflow for this compound isolation.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a biopesticide for the control of plant-parasitic nematodes. Its unique, heavily N-methylated cyclic peptide structure presents an interesting scaffold for medicinal chemistry and drug development. The elucidation of its ribosomal biosynthetic pathway opens up possibilities for synthetic biology approaches to produce novel analogs with improved properties. This technical guide provides a comprehensive foundation for researchers and professionals seeking to work with this compound, from its production and isolation to the assessment of its biological activity. Further research into its precise mode of action and optimization of its production will be crucial for its future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of bac… [ouci.dntb.gov.ua]

- 5. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Peptaibiotics and a Cyclodepsipeptide from Ijuhya vitellina: Isolation, Identification, Cytotoxic and Nematicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Omphalotin A: A Deep Dive into its Nematicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has demonstrated potent and selective nematicidal activity, particularly against the root-knot nematode Meloidogyne incognita.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, consolidating available data, outlining experimental methodologies, and visualizing putative pathways. While the precise molecular target remains to be definitively elucidated, evidence strongly suggests that this compound disrupts neuromuscular function in nematodes, leading to paralysis and death.

Core Mechanism of Action: Neuromuscular Disruption

The primary observable effect of this compound on susceptible nematodes is a rapid and irreversible paralysis.[3] This phenotype is characteristic of compounds that interfere with the neuromuscular junction, the critical synapse for motor control in nematodes.[3][4] The specificity of this compound for certain nematode species, with significantly lower activity against the free-living nematode Caenorhabditis elegans and other non-target organisms, suggests a highly specific molecular interaction.[1][2]

While direct binding studies of this compound to a specific nematode receptor are not yet published, the paralytic effect strongly points towards an interaction with ion channels or receptors that regulate muscle contraction. In nematodes, the primary excitatory neurotransmitter at the neuromuscular junction is acetylcholine (ACh).[5] Cholinergic anthelmintics, such as levamisole and pyrantel, act by targeting nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis.[6][7] It is plausible that this compound exerts its effect through a similar, albeit distinct, mechanism involving the modulation of ion channels crucial for neuromuscular transmission.

The current hypothesis is that this compound acts as a potent modulator of a nematode-specific ion channel or receptor at the neuromuscular junction, leading to a disruption of downstream signaling pathways that control muscle contraction. The irreversible nature of the paralysis induced by this compound suggests a very high-affinity interaction with its target or a mechanism that leads to permanent damage to the neuromuscular apparatus.

Quantitative Data on Nematicidal Activity

The nematicidal potency of this compound and its analogs has been quantified in several studies. The following tables summarize the available data, primarily focusing on the lethal concentration 50 (LC50), the concentration of the compound that causes death in 50% of the test nematode population.

Table 1: Nematicidal Activity of this compound and its Analogs against Meloidogyne incognita

| Compound | Exposure Time | LC50 (µM) | Source |

| This compound | 16 hours | 0.57 | [8] |

| This compound | 24 hours | 0.840 | [8] |

| Lentinulin A | 24 hours | 0.341 | [8] |

| Dendrothelin A | 24 hours | >3.0 | [8] |

| Omphalotins E-I | Not Specified | 0.38 - 3.8 | [2] |

Table 2: Nematicidal Activity of Omphalotins E-I against Meloidogyne incognita

| Compound | LD90 (µg/mL) | Source |

| Omphalotins E-I | 2 - 5 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the nematicidal activity of this compound.

Nematicidal Motility/Viability Assay

This assay is fundamental for determining the direct toxic effect of a compound on nematodes.

Objective: To determine the concentration-dependent effect of this compound on the motility and viability of Meloidogyne incognita second-stage juveniles (J2).

Materials:

-

Meloidogyne incognita J2s

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile water or M9 buffer

-

24- or 96-well microtiter plates

-

Inverted microscope

Procedure:

-

Nematode Preparation: Collect freshly hatched M. incognita J2s and suspend them in sterile water or M9 buffer at a known density (e.g., 100 J2s per 50 µL).

-

Compound Dilution: Prepare a serial dilution of this compound in sterile water or M9 buffer. Include a solvent control (if applicable) and a negative control (water/buffer only).

-

Assay Setup: Add 50 µL of the nematode suspension to each well of the microtiter plate.

-

Treatment: Add 50 µL of the appropriate this compound dilution or control solution to each well. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

-

Assessment of Motility/Viability: At each time point, observe the nematodes under an inverted microscope. Nematodes are considered dead or immobile if they do not move when gently prodded with a fine needle or after a slight agitation of the plate.

-

Data Analysis: For each concentration, calculate the percentage of dead or immobile nematodes. Determine the LC50 value using probit analysis or other suitable statistical methods.

Egg Hatching Assay

This assay assesses the effect of a compound on the embryonic development and hatching of nematode eggs.

Objective: To determine the effect of this compound on the hatching of Meloidogyne incognita eggs.

Materials:

-

Meloidogyne incognita egg masses

-

This compound stock solution

-

Sterile water

-

Small petri dishes or multi-well plates

-

Stereomicroscope

Procedure:

-

Egg Collection: Collect egg masses from infected plant roots and surface sterilize them (e.g., with a dilute sodium hypochlorite solution) to prevent microbial growth.[9]

-

Compound Dilution: Prepare serial dilutions of this compound in sterile water.

-

Assay Setup: Place a known number of egg masses or a suspension of a known number of eggs into each well or petri dish containing the different concentrations of this compound or a water control.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for hatching in the control group (typically 7-14 days).

-

Hatching Assessment: At regular intervals, count the number of hatched J2s in each well using a stereomicroscope.

-

Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of hatching).

Electrophysiology Assay (Hypothetical for this compound)

While not yet reported for this compound, electrophysiological techniques are crucial for investigating the effects of a compound on the neuromuscular system.[10]

Objective: To investigate the direct effects of this compound on the membrane potential and ion channel currents of nematode muscle cells.

Materials:

-

Isolated nematode muscle preparations (e.g., from Ascaris suum) or whole-worm preparations of smaller nematodes like C. elegans.

-

Electrophysiology rig with microelectrode amplifiers, data acquisition system, and perfusion system.

-

Glass microelectrodes.

-

Nematode saline solution.

-

This compound solution.

Procedure:

-

Preparation: Dissect and prepare the nematode muscle tissue or secure the whole worm for recording.

-

Recording: Impale a muscle cell with a microelectrode to record the resting membrane potential.

-

Perfusion: Perfuse the preparation with nematode saline (control) and then with saline containing different concentrations of this compound.

-

Data Acquisition: Record any changes in the membrane potential (depolarization or hyperpolarization) in response to this compound.

-

Voltage-Clamp (Optional): For more detailed analysis, use a two-electrode voltage-clamp to measure the specific ion currents affected by this compound.

-

Data Analysis: Analyze the changes in membrane potential and ion currents to determine the nature of the interaction of this compound with the muscle cell membrane.

Visualizing the Mechanism and Workflows

Signaling Pathway and Experimental Workflows

Caption: Workflow for assessing nematicidal activity and the hypothesized signaling pathway of this compound.

Caption: Simplified workflows for the nematode motility and egg hatching assays.

Conclusion and Future Directions

This compound is a promising nematicidal agent with a potent and selective mode of action. While the current body of evidence strongly implicates the disruption of neuromuscular function as the cause of its lethal effects, the precise molecular target remains an area of active investigation. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, photoaffinity labeling, or genetic approaches with model organisms like C. elegans to identify the specific receptor or ion channel that this compound binds to.

-

Electrophysiological Studies: Performing detailed electrophysiological experiments on nematode muscle cells to characterize the specific effects of this compound on ion channel activity and membrane potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of this compound analogs to understand the structural features crucial for its nematicidal activity, which can guide the development of more potent and selective synthetic derivatives.

A definitive understanding of this compound's mechanism of action will be instrumental in its potential development as a novel and effective tool for the management of plant-parasitic nematodes.

References

- 1. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The physiology and pharmacology of neuromuscular transmission in the nematode parasite, Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Machinery: A Technical Guide to the Identification and Characterization of the Omphalotin A Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and heterologous expression of the Omphalotin A biosynthetic gene cluster. This compound, a cyclic dodecapeptide with potent nematicidal activity, is a ribosomally synthesized and post-translationally modified peptide (RiPP) originating from the fungus Omphalotus olearius. Its unique structure, featuring multiple backbone N-methylations, makes it a compelling target for drug discovery and development. This guide offers detailed methodologies, quantitative data, and visual representations of the key pathways and workflows involved in studying this fascinating natural product.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, which has been identified and characterized in Omphalotus olearius.[1] Homologous clusters have also been discovered in other basidiomycetes like Lentinula edodes and Dendrothele bispora, suggesting a conserved pathway for this class of compounds.[1] The core of this biosynthetic machinery consists of two key genes: ophMA and ophP.[2]

-

ophMA : This gene encodes a remarkable bifunctional protein. It contains an N-terminal S-adenosylmethionine (SAM)-dependent methyltransferase domain and a C-terminal precursor peptide sequence that includes the core this compound peptide.[3] OphMA functions as a "self-sacrificing" enzyme, methylating its own C-terminal region.[3]

-

ophP : This gene encodes a prolyl oligopeptidase responsible for the final steps of biosynthesis: the cleavage of the methylated precursor peptide from OphMA and its subsequent macrocyclization to form the mature this compound.[4]

Beyond these core components, the cluster also contains other putative genes, including those encoding monooxygenases (ophB1, ophB2) and an O-acyltransferase (ophD), which are likely involved in further modifications of the Omphalotin scaffold, leading to the diversity of Omphalotin analogs observed in nature.[5][6]

Table 1: Core Genes of the this compound Biosynthetic Gene Cluster

| Gene | Encoded Protein | Function |

| ophMA | Precursor peptide with N-terminal methyltransferase | Provides the peptide backbone and catalyzes its own N-methylation. |

| ophP | Prolyl oligopeptidase | Cleaves the methylated precursor and catalyzes the head-to-tail cyclization to form this compound. |

| ophB1 | Cytochrome P450 monooxygenase | Putatively involved in oxidative modifications of the Omphalotin scaffold. |

| ophB2 | Cytochrome P450 monooxygenase | Putatively involved in oxidative modifications of the Omphalotin scaffold. |

| ophD | O-acyltransferase | Putatively involved in acylation modifications of the Omphalotin scaffold. |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a fascinating process that combines ribosomal synthesis with a series of post-translational modifications. The proposed pathway is a linear progression of enzymatic reactions culminating in the mature cyclic peptide.

The process begins with the ribosomal synthesis of the OphMA precursor protein. Following translation, OphMA dimerizes, which is crucial for its methyltransferase activity. The methyltransferase domain of one OphMA monomer then acts in trans to iteratively methylate the C-terminal core peptide of the other monomer, using S-adenosylmethionine (SAM) as the methyl donor.[3] Once the N-methylation is complete, the prolyl oligopeptidase OphP recognizes and cleaves the modified peptide from the OphMA backbone. Finally, OphP catalyzes a head-to-tail intramolecular cyclization of the linear peptide to yield the final product, this compound.[4] The exact mechanism of how the fully methylated precursor is handed over to OphP is still under investigation.

Quantitative Analysis of this compound Production

Heterologous expression in microbial hosts is a powerful strategy for producing this compound and its analogs for research and development. The methylotrophic yeast Pichia pastoris has emerged as a particularly effective expression system.[2] While comprehensive data on production yields in standardized units (e.g., mg/L) is still emerging in the literature, several studies have reported the successful production and purification of this compound and related compounds.

Table 2: Reported Production of this compound and Analogs in Pichia pastoris

| Compound | Expression System | Production Details | Reported Yield (Purified) | Reference |

| This compound | Pichia pastoris | Co-expression of ophMA and ophP. | 1200 µg | [1] |

| Lentinulin A | Pichia pastoris | Co-expression of a hybrid OphMA (with Lentinulin A core) and ophP. | 800 µg | [1] |

| Dendrothelin A | Pichia pastoris | Co-expression of a hybrid OphMA (with Dendrothelin A core) and ophP. | 400 µg | [1] |

| Margatoxin | Pichia pastoris | Optimized expression of a different recombinant peptide. | 36 ± 4 mg/L | [7] |

| BoNT/A(Hc) | Pichia pastoris | Optimized fed-batch fermentation of a recombinant protein. | 0.77 g/L | [8] |

Note: The yields for Lentinulin A and Dendrothelin A were obtained from cultures of the same scale as the this compound production. The yields for Margatoxin and BoNT/A(Hc) are provided as examples of the production capabilities of the Pichia pastoris system for other recombinant proteins and are not directly comparable to this compound production.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and production of this compound.

Gene Cluster Identification and Analysis

A common and effective method for identifying biosynthetic gene clusters is through genome mining using bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

Workflow for Gene Cluster Identification:

Protocol for antiSMASH Analysis:

-

Obtain Genomic Sequence: Acquire the fungal genomic DNA sequence in FASTA format.

-

Access antiSMASH: Navigate to the antiSMASH web server or use a local installation.

-

Submit Sequence: Upload the genomic sequence file.

-

Select Analysis Options: Choose the appropriate taxonomic classification (Fungi) and enable relevant analysis modules.

-

Run Analysis: Initiate the antiSMASH pipeline.

-

Interpret Results: Analyze the output to identify putative biosynthetic gene clusters. Look for clusters containing genes with homology to methyltransferases and prolyl oligopeptidases, characteristic of the this compound cluster.

Heterologous Expression in Pichia pastoris

The following protocol outlines the general steps for the heterologous expression of the this compound biosynthetic genes in P. pastoris.

Protocol for Cloning and Expression:

-

Gene Amplification: Amplify the full-length cDNAs of ophMA and ophP from O. olearius using PCR with primers containing appropriate restriction sites for cloning into the Pichia expression vector.

-

Vector Selection: Choose a suitable Pichia expression vector, such as pPICZα A, which contains the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter and a C-terminal His-tag for purification.[9][10]

-

Cloning:

-

Digest the pPICZα A vector and the PCR products with the corresponding restriction enzymes.

-

Ligate the digested ophMA and ophP genes into the linearized pPICZα A vector to create the expression constructs pPICZα-OphMA and pPICZα-OphP.

-

Transform the ligation products into competent E. coli cells (e.g., DH5α) for plasmid amplification.

-

Select positive clones on Low Salt LB agar plates containing Zeocin™ (25 µg/mL).

-

Verify the correct insertion and orientation of the genes by restriction analysis and DNA sequencing.

-

-

Linearization of Plasmids: Linearize the pPICZα-OphMA and pPICZα-OphP plasmids with a restriction enzyme that cuts within the AOX1 promoter region (e.g., SacI) to facilitate homologous recombination into the P. pastoris genome.

-

Transformation of Pichia pastoris :

-

Prepare competent P. pastoris cells (e.g., strain GS115).

-

Transform the linearized plasmids into the competent cells using electroporation.

-

Plate the transformed cells on YPDS plates containing Zeocin™ (100 µg/mL) to select for successful integrants.

-

-

Screening for High-Producing Clones:

-

Inoculate individual colonies into small-scale cultures in BMGY medium.

-

Induce protein expression by switching to BMMY medium containing methanol.

-

Analyze the culture supernatant and cell lysates for the presence of the expressed proteins (OphMA and OphP) and the production of this compound by SDS-PAGE and LC-MS/MS, respectively.

-

-

Large-Scale Production:

-

Inoculate a high-producing clone into a larger volume of BMGY medium and grow to a high cell density.

-

Induce expression by switching to BMMY medium and continue cultivation for 48-72 hours, adding methanol periodically to maintain induction.

-

Purification and Analysis of this compound

Protocol for Purification and Analysis:

-

Cell Lysis: Harvest the P. pastoris cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells using methods such as glass bead beating or a French press.

-

Extraction: Extract the cell lysate with an organic solvent such as ethyl acetate to partition the hydrophobic this compound.

-

Purification:

-

Concentrate the organic extract.

-

Perform reversed-phase chromatography (e.g., using a C18 column) to purify this compound from the crude extract.

-

-

Analysis by HPLC-MS/MS:

-

Column: Phenomenex Kinetex C18 column (or equivalent).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

-

Detection: Mass spectrometry in positive ion mode, monitoring for the expected m/z of this compound and its fragments.

-

Enzyme Kinetics: A Frontier for Future Research

A thorough understanding of the enzymatic activity of OphMA and OphP is crucial for optimizing this compound production and for engineering novel derivatives. However, to date, detailed kinetic parameters (Km, Vmax, kcat) for these enzymes have not been extensively reported in the literature in a consolidated format. Future research should focus on the detailed kinetic characterization of these key biosynthetic enzymes.

Proposed Experimental Approaches for Enzyme Kinetic Analysis:

-

OphMA (Methyltransferase) Assay:

-

A continuous, coupled-enzyme assay can be employed to monitor the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.

-

Alternatively, a discontinuous assay can be used where the reaction is stopped at different time points, and the extent of methylation is quantified by HPLC-MS/MS analysis of the precursor peptide.

-

-

OphP (Prolyl Oligopeptidase) Assay:

-

A fluorogenic substrate, such as Z-Gly-Pro-AMC, can be used to continuously monitor the peptidase activity of OphP by measuring the release of the fluorescent aminomethylcoumarin (AMC) group.[11]

-

The macrocyclization activity can be assessed by incubating a linear, N-methylated peptide substrate with OphP and monitoring the formation of the cyclic product by HPLC-MS/MS.

-

Conclusion and Future Outlook

The identification and characterization of the this compound biosynthetic gene cluster have opened up exciting avenues for the production and engineering of this potent nematicidal peptide. The heterologous expression system in Pichia pastoris has proven to be a viable platform for producing this compound and its analogs. While significant progress has been made, further research is needed to fully elucidate the kinetic parameters of the biosynthetic enzymes and to optimize production yields. The detailed protocols and information provided in this guide serve as a valuable resource for researchers aiming to explore the fascinating world of this compound biosynthesis and to harness its potential for the development of novel pharmaceuticals and agrochemicals. The promiscuity of the biosynthetic enzymes also suggests the potential for generating libraries of novel, N-methylated cyclic peptides with diverse biological activities.[12]

References

- 1. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promiscuity of this compound Biosynthetic Enzymes Allows de novo Production of Non-Natural Multiply Backbone N-Methylated Peptide Macrocycles in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. pPICZα A vector map and sequence [novoprolabs.com]

- 11. Purification, characterization and the use of recombinant prolyl oligopeptidase from Myxococcus xanthus for gluten hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Nematicidal Activity of Omphalotin A against Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has demonstrated nematicidal properties. While its activity is most pronounced against plant-parasitic nematodes such as Meloidogyne incognita, it also exhibits a biological effect on the free-living model organism Caenorhabditis elegans. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity against C. elegans, including available quantitative data, detailed experimental protocols for assessing its nematicidal effects, and a discussion of its proposed, though not fully elucidated, mechanism of action. Visualizations of the biosynthetic pathway and a hypothetical signaling pathway are provided to facilitate a deeper understanding of this natural product's biological context.

Introduction

This compound is a fascinating member of the borosin family of ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] Its structure is characterized by a macrocyclic backbone of 12 amino acids, nine of which are N-methylated.[1] This high degree of N-methylation contributes to its stability and membrane permeability, properties that are often desirable for pharmacologically active compounds.[1] While initially identified for its potent and selective activity against the plant-parasitic root-knot nematode Meloidogyne incognita, studies have also shown that this compound affects the viability of Caenorhabditis elegans, albeit at significantly higher concentrations.[2][3] The precise molecular target and mechanism of action in any nematode species remain unknown, making it an intriguing subject for further investigation in the development of novel nematicides.[1]

Quantitative Data on Nematicidal Activity

Quantitative data on the nematicidal activity of this compound against C. elegans is limited in the current literature. Most studies focus on its high potency against M. incognita. However, the available information is summarized below for comparative purposes.

| Compound | Organism | Metric | Value | Exposure Time | Reference |

| This compound | Meloidogyne incognita | LC50 | 0.57 µM | 16 hours | [2] |

| This compound | Meloidogyne incognita | LC50 | 0.38 - 3.8 µM | Not Specified | [3] |

| This compound | Caenorhabditis elegans | Activity | Weakly active; requires significantly higher concentrations than for M. incognita | Not Specified | [2][3] |

| Omphalotins E-I | Meloidogyne incognita | LD90 | 2 - 5 µg/mL | Not Specified | [3] |

Table 1: Nematicidal Activity of this compound and its Analogs.

Experimental Protocols

This section details a standardized protocol for assessing the nematicidal activity of this compound against C. elegans, based on common methodologies in the field.

C. elegans Culture and Synchronization

-

Maintenance: Maintain wild-type C. elegans (N2 strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source at 20°C.

-

Synchronization: To obtain a population of age-synchronized worms, wash gravid hermaphrodites from plates with M9 buffer. Treat the worm suspension with a bleach solution (e.g., 1% sodium hypochlorite, 0.5 M NaOH) to dissolve the adults, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in the absence of food. The resulting L1 larvae will be synchronized.

Nematicidal Assay (Liquid-Based)

-

Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial dilutions of the stock solution in M9 buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the worms (typically ≤ 1%).

-

Assay Setup:

-

Dispense the prepared this compound dilutions into the wells of a 96-well microtiter plate.

-

Include a positive control (e.g., a known nematicide like levamisole or ivermectin) and a negative control (M9 buffer with the same concentration of DMSO as the treatment wells).

-

Add a suspension of synchronized L4 stage C. elegans to each well, aiming for approximately 20-30 worms per well.

-

-

Incubation: Incubate the plates at 20°C for a defined period, typically 24 to 72 hours.

-

Data Collection (Mortality/Motility):

-

Mortality Assessment: Following incubation, observe the worms under a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead. Count the number of live and dead worms in each well.

-

Motility Assessment: Alternatively, motility can be quantified using an automated system that tracks worm movement. This provides a more objective measure of the compound's effect on worm health.

-

-

Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 (lethal concentration 50%) value using a suitable statistical software package (e.g., by fitting a dose-response curve).

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves two key enzymes encoded by a gene cluster: OphMA and OphP.

-

OphMA: This large protein contains a methyltransferase domain and the precursor peptide sequence for this compound at its C-terminus. OphMA automethylates its own C-terminal peptide at nine positions.

-

OphP: A prolyl oligopeptidase that recognizes and cleaves the methylated precursor peptide from OphMA and subsequently catalyzes its macrocyclization to form the final this compound product.

References

An In-depth Technical Guide to Omphalotin A and its Natural Variants: Lentinulin A and Dendrothelin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A, a cyclic dodecapeptide produced by the fungus Omphalotus olearius, has garnered significant attention for its potent and selective nematocidal activity. This technical guide provides a comprehensive overview of this compound and its recently discovered natural variants, lentinulin A and dendrothelin A, produced by Lentinula edodes and Dendrothele bispora, respectively. This document details their discovery, chemical structures, comparative biological activities, and biosynthetic pathways. Furthermore, it provides detailed experimental protocols for their heterologous production, purification, and bioactivity assessment, aiming to facilitate further research and development of these promising natural products as potential biopesticides or anthelmintic drugs. While the precise mechanism of action remains an active area of investigation, this guide summarizes the current understanding and future perspectives.

Introduction

The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery of novel nematocidal agents with unique mechanisms of action. Fungi have proven to be a rich source of bioactive secondary metabolites, among which the cyclic peptides represent a structurally diverse and biologically significant class. This compound, first isolated from the jack-o'-lantern mushroom Omphalotus olearius, is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent activity against plant-parasitic nematodes, particularly Meloidogyne incognita[1]. Its unique structure, featuring a high degree of N-methylation, contributes to its stability and biological activity[2].

Recent genome mining studies have led to the identification of homologous biosynthetic gene clusters in other fungi, resulting in the discovery of natural variants of this compound: lentinulin A from the shiitake mushroom (Lentinula edodes) and dendrothelin A from the corticioid fungus Dendrothele bispora[3][4]. These discoveries have opened new avenues for structure-activity relationship studies and the development of novel nematicides. This guide aims to consolidate the current knowledge on these promising compounds to support ongoing research efforts.

Chemical Structures

This compound, lentinulin A, and dendrothelin A are all cyclic dodecapeptides with a significant number of N-methylated amino acids. The core peptide sequence and the positions of N-methylation are highly conserved among the three compounds. The primary structural differences lie in specific amino acid substitutions, which have been shown to influence their biological activity.

Table 1: Comparison of the Amino Acid Sequences of this compound, Lentinulin A, and Dendrothelin A. The table highlights the amino acid substitutions among the three natural variants. N-methylated residues are denoted with (Me).

| Position | This compound | Lentinulin A | Dendrothelin A |

| 1 | L-(Me)Val | L-(Me)Val | L-(Me)Val |

| 2 | L-(Me)Ile | L-(Me)Ile | L-(Me)Ile |

| 3 | L-(Me)Val | L-(Me)Val | L-(Me)Val |

| 4 | L-(Me)Leu | L-(Me)Leu | L-(Me)Leu |

| 5 | L-(Me)Trp | L-(Me)Trp | L-(Me)Trp |

| 6 | L-Ile | L-Ile | L-Ile |

| 7 | L-(Me)Ala | L-(Me)Ala | L-(Me)Ala |

| 8 | L-(Me)Gly | L-(Me)Gly | L-(Me)Gly |

| 9 | L-(Me)Val | L-(Me)Leu | L-(Me)Val |

| 10 | L-Ile | L-Ile | L-Ile |

| 11 | L-Gly | L-Gly | L-Gly |

| 12 | L-(Me)Val | L-(Me)Val | L-(Me)Thr |

Comparative Biological Activity

The primary biological activity of this compound and its analogues is their potent and selective toxicity towards nematodes. The most comprehensive comparative data available is against the root-knot nematode Meloidogyne incognita.

Table 2: Nematicidal Activity of this compound, Lentinulin A, and Dendrothelin A against Meloidogyne incognita J2 larvae. Data presented as LC50 (Lethal Concentration 50%) values.

| Compound | LC50 (µM) | Reference |

| This compound | 0.57 | [3] |

| Lentinulin A | 0.86 | [3] |

| Dendrothelin A | 7.9 | [3] |

The data indicates that this compound and lentinulin A exhibit comparable and potent nematocidal activity, while dendrothelin A is significantly less active[3]. This suggests that the amino acid substitutions at positions 9 and 12 play a crucial role in the molecule's efficacy. Specifically, the substitution of Valine with Threonine at position 12 in dendrothelin A appears to be detrimental to its activity against M. incognita[3].

Mechanism of Action: An Unresolved Puzzle

Despite the potent biological activity of the omphalotin family, their precise molecular target and mechanism of action in nematodes remain unknown[5]. It is hypothesized that their high degree of N-methylation enhances their membrane permeability, allowing them to reach an intracellular target[3]. The strong and selective nature of their toxicity suggests a specific molecular interaction rather than a general disruption of cellular processes[1]. The current research focus is on identifying the molecular target of this compound, which will be instrumental in understanding its mode of action and for the rational design of more potent analogues[5]. One early study suggested that these compounds may inhibit the nervous system of nematodes, though this has not been further elucidated[6].

Biosynthesis

This compound, lentinulin A, and dendrothelin A are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis is governed by a conserved gene cluster that includes a precursor protein and a processing enzyme.

The key steps in the biosynthetic pathway are:

-

Ribosomal Synthesis of a Precursor Protein: A precursor protein (OphMA, LedMA, or DbiMA1) is synthesized by the ribosome. This protein contains an N-terminal methyltransferase domain and a C-terminal region that includes the core peptide sequence.

-

N-methylation: The methyltransferase domain of the precursor protein catalyzes the multiple N-methylation of the core peptide region.

-

Proteolytic Cleavage and Cyclization: A separate enzyme, a prolyl oligopeptidase (OphP, LedP, or DbiP), recognizes a specific cleavage site, excises the modified core peptide, and catalyzes its head-to-tail cyclization to form the mature cyclic peptide[3][7].

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Project 4: Biosynthesis and characterization of fungal RiPPs – Institute of Microbiology | ETH Zurich [micro.biol.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

An In-depth Technical Guide to the Omphalotin A Precursor Protein OphMA: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Omphalotin A precursor protein, OphMA, a key enzyme in the biosynthesis of the nematicidal cyclic peptide this compound. This document details its unique structure, catalytic function, and the experimental methodologies employed to elucidate its characteristics, offering a valuable resource for researchers in natural product biosynthesis, enzymology, and peptide-based drug discovery.

Introduction to OphMA

OphMA is a fascinating fusion protein found in the Jack O'Lantern mushroom, Omphalotus olearius. It is a central component of the biosynthetic gene cluster responsible for producing this compound, a cyclic dodecapeptide with notable nematicidal properties.[1][2] What makes OphMA particularly interesting is its dual role as both the precursor peptide and the modifying enzyme. It is a self-sacrificing N-methyltransferase that autocatalytically methylates its own C-terminal region, which then serves as the substrate for cyclization into this compound.[1][3] This unique mechanism places OphMA at the forefront of research into ribosomally synthesized and post-translationally modified peptides (RiPPs).

Molecular Structure of OphMA

OphMA is a homodimeric protein with a complex and intriguing architecture.[1][4][5] Each monomer is composed of three distinct domains: an N-terminal α-N-methyltransferase (NMT) domain, a central "clasp" domain, and a C-terminal substrate peptide.[5] The two monomers interlock in a "head-to-tail" arrangement, forming a pseudo-catenane structure where the NMT domain of one monomer catalyzes the methylation of the C-terminal substrate peptide of the other monomer in trans.[1][5]

The C-terminal substrate peptide itself is further subdivided into a leader sequence, the core peptide that ultimately becomes this compound, and a C-terminal recognition sequence (CRS) or follower peptide.[5] The core peptide is rich in hydrophobic residues, a feature that is recognized by the subsequent processing enzyme, OphP.[6]

The following table summarizes key quantitative data related to the structure of OphMA and its homologs.

| Feature | Value/Description | Reference(s) |

| Organism | Omphalotus olearius | [1] |

| Full-Length Protein | 417 amino acids | [1] |

| Domains | N-terminal α-N-methyltransferase (NMT), Clasp domain, C-terminal substrate peptide (leader, core, follower) | [5] |

| Quaternary Structure | Homodimer (interlocked pseudo-catenane) | [1][5] |

| PDB ID (dbOphMA) | 6TSC (I407P mutant with SAH) | [7] |

| Resolution (6TSC) | 2.19 Å | [7] |

| Total Structure Weight (6TSC) | 47.26 kDa | [7] |

| Atom Count (6TSC) | 2,989 | [7] |

| Modeled Residues (6TSC) | 381 | [7] |

Function and Catalytic Mechanism

OphMA's primary function is the iterative N-methylation of its C-terminal core peptide.[4][5] This process is S-adenosyl-L-methionine (SAM)-dependent and proceeds in a processive manner from the N-terminus to the C-terminus of the peptide substrate.[5] The enzyme demonstrates a degree of promiscuity, capable of methylating various hydrophobic and even some polar and charged residues introduced into the core peptide sequence.[5] Proline residues, depending on their position, can act as a stop signal for the methylation process.[5]

The proposed catalytic mechanism involves key residues within the active site of the NMT domain. Tyr76 is thought to act as a general base, deprotonating the amide nitrogen of the peptide backbone. Tyr66 and Tyr76 then stabilize the resulting negative charge on the carbonyl oxygen. This allows the now nucleophilic nitrogen to attack the methyl group of SAM, completing the methylation reaction.[4]

The biosynthesis of this compound is a multi-step process initiated by the ribosomal synthesis of the OphMA precursor protein.

Experimental Protocols

The study of OphMA involves a range of molecular biology, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

This protocol is adapted from methodologies described for the expression and purification of OphMA variants.[3]

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET vector) containing the ophMA gene. Plate on LB agar with the appropriate antibiotic (e.g., kanamycin 50 µg/mL) and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of Terrific Broth (TB) medium containing the selection antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Dilute the overnight culture 1:100 into fresh TB medium with the antibiotic in a baffled flask. Grow at 37°C with continuous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture overnight at 16°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) and lyse by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged OphMA protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

This assay is used to assess the methyltransferase activity of purified OphMA.

-

Reaction Setup: In a microcentrifuge tube, combine the following components:

-

Purified OphMA (final concentration 1-5 µM)

-

S-adenosyl-L-methionine (SAM) (final concentration 1 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT)

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time course (e.g., 1, 2, 4, 8 hours).

-

Quenching: Stop the reaction by adding an equal volume of 0.2% formic acid.

-

Analysis: Analyze the reaction products by LC-MS/MS to determine the extent of methylation.

This protocol outlines the general steps for analyzing the methylation status of OphMA's C-terminal peptide.

-

Sample Preparation: For intact protein analysis, dilute the quenched reaction mixture in a suitable buffer (e.g., 0.1% formic acid in water). For analysis of the C-terminal peptide, perform in-solution or in-gel tryptic digestion of the OphMA protein.

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Separate the peptides using a gradient of acetonitrile in 0.1% formic acid.

-

MS/MS Analysis: Analyze the eluting peptides using an electrospray ionization tandem mass spectrometer. Acquire full MS scans followed by data-dependent MS/MS fragmentation of the most abundant precursor ions.

-

Data Analysis: Process the raw data using appropriate software to identify the peptides and localize the N-methylation sites. The addition of a methyl group results in a mass shift of 14.01565 Da.

This technique is used to create specific mutations in the ophMA gene to study the function of individual amino acid residues.

-

Primer Design: Design a pair of complementary primers containing the desired mutation. The primers should be 25-45 nucleotides in length with a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type ophMA gene as the template and the mutagenic primers.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated and hemimethylated DNA.

-

Transformation: Transform the DpnI-treated, nicked plasmid into competent E. coli cells.

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the ophMA gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Experimental Workflow and Logical Relationships

The investigation of OphMA's structure and function typically follows a logical workflow, starting from gene identification and culminating in detailed biochemical and structural characterization.

Conclusion

The this compound precursor protein, OphMA, represents a remarkable example of enzymatic self-modification in natural product biosynthesis. Its unique homodimeric structure and in-trans catalytic mechanism provide a fascinating system for studying the principles of RiPP biosynthesis. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers aiming to further explore the intricacies of OphMA, with potential applications in the biotechnological production of novel, backbone-N-methylated peptide macrocycles for therapeutic development. The continued investigation of OphMA and its homologs will undoubtedly unveil new insights into the evolution of enzymatic function and provide novel tools for peptide engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. Applying promiscuous RiPP enzymes to peptide backbone N-methylation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Plasticity of a Fungal Peptide α-N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 7. rcsb.org [rcsb.org]

The Role of the Serine Protease OphP in the Biosynthesis of the Nematicidal Cyclopeptide Omphalotin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omphalotin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent and selective nematocidal activity, making it a promising candidate for the development of novel biopesticides.[1] This technical guide provides an in-depth overview of the crucial role of the S9A family serine peptidase, OphP, in the biosynthesis of this compound. It details the current understanding of the biosynthetic pathway, the enzymatic function of OphP, its substrate promiscuity, and the methodologies employed in its study. This document is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction to this compound and its Biosynthesis

This compound is a cyclic dodecapeptide produced by the fungus Omphalotus olearius.[1] A defining characteristic of this compound is the extensive N-methylation of its peptide backbone, with nine out of twelve residues being methylated.[1] This feature, typically associated with non-ribosomal peptide synthesis, contributes to its proteolytic stability and bioactivity.[2] The biosynthesis of this compound is governed by a gene cluster that includes two key enzymes: OphMA and OphP.[1]

OphMA is a large precursor protein containing a methyltransferase domain that autocatalytically installs the nine N-methylations onto its own C-terminal core peptide.[1] The protease OphP is then responsible for the final maturation step: the excision and macrocyclization of the modified core peptide to yield the final this compound product.[1]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a fascinating example of a ribosomal peptide natural product pathway. The proposed sequence of events is as follows:

-

Gene Expression and Translation: The ophMA gene is transcribed and translated to produce the precursor protein OphMA.

-

N-methylation: The methyltransferase domain of OphMA iteratively methylates nine specific residues on its own C-terminal core peptide sequence, using S-adenosylmethionine (SAM) as the methyl donor.[1]

-

Precursor Processing: It is hypothesized that an as-yet-unidentified host protease cleaves the now heavily methylated peptide intermediate from the OphMA precursor protein.[3][4] Initial hypotheses suggested OphP might be responsible for this cleavage, but in vitro studies have shown that OphP is unable to process the full-length OphMA protein.[3]

-

Macrocyclization by OphP: The released, methylated linear peptide is the substrate for OphP. OphP, a member of the prolyl oligopeptidase (POP) family, catalyzes the head-to-tail macrocyclization of the core peptide.[3][4] This reaction involves the formation of a covalent acyl-enzyme intermediate, followed by an intramolecular nucleophilic attack by the N-terminus of the peptide, leading to the formation of the cyclic product and the release of a short C-terminal follower peptide.[5][6]

The Role and Characteristics of OphP

OphP is a serine peptidase belonging to the S9A family of prolyl oligopeptidases.[3] Its primary role in the biosynthesis of this compound is to catalyze the final macrocyclization step.

Enzymatic Function: A Macrocyclase

OphP functions as a peptide macrocyclase. It recognizes and binds the methylated linear peptide precursor. The catalytic mechanism involves the formation of a covalent acyl-enzyme intermediate between a serine residue in the active site of OphP and the C-terminus of the core peptide. This is followed by the release of a C-terminal follower sequence. The free N-terminus of the core peptide then performs a nucleophilic attack on the acyl-enzyme intermediate, resulting in the formation of a cyclic peptide and the regeneration of the free enzyme.

Substrate Specificity and Promiscuity

OphP exhibits a degree of substrate promiscuity, which has been exploited for the production of novel, non-natural cyclic peptides.[1] While it efficiently processes the native this compound precursor, it can also recognize and cyclize related peptide sequences.[1] Studies have shown that OphP tolerates single amino acid substitutions in the core peptide, including polar, aromatic, and even some charged residues.[1] However, substitutions with proline or arginine have been shown to be incompatible with macrocycle production.[1]

OphP shows a preference for substrates with a high degree of N-methylation and recognizes an N-methylated glycine residue at the P1 position for cleavage and cyclization.[3][4] The enzyme appears to be less sensitive to the sequence of the follower peptide and more reliant on the hydrophobic and multiply N-methylated nature of the core peptide for substrate recognition.[4]

Quantitative Data

Nematicidal Activity of this compound and its Variants

The nematocidal activity of this compound and its natural variants, Lentinulin A and Dendrothelin A, has been quantified against the root-knot nematode Meloidogyne incognita. The following table summarizes the reported 50% lethal concentration (LC50) values.

| Compound | Target Organism | LC50 (µM) | 95% Confidence Interval (µM) |

| This compound | M. incognita J2 | 0.38 - 3.8 | Not Reported |

| Recombinant this compound | M. incognita J2 | 0.73 | 0.65 - 0.82 |

| Lentinulin A | M. incognita J2 | 0.81 | 0.72 - 0.91 |

| Dendrothelin A | M. incognita J2 | 1.83 | 1.62 - 2.06 |

| Fluopyram (Control) | M. incognita J2 | 0.38 | 0.32 - 0.45 |

Data sourced from Liermann et al., 2009 and Matabaro et al., 2021.

Experimental Protocols

Detailed, step-by-step experimental protocols for the purification and in vitro characterization of OphP are not fully described in the primary literature. However, the general methodologies employed are outlined below.

Heterologous Expression of OphP and OphMA in Pichia pastoris

The co-expression of ophMA and ophP in the yeast Pichia pastoris has been successfully used to produce this compound and its analogues.[1]

-

Gene Synthesis and Cloning: The cDNA sequences for ophMA and ophP are synthesized and cloned into P. pastoris expression vectors, such as pPICZA and pPIC3.5K, respectively. These vectors typically place the genes under the control of the alcohol oxidase 1 (AOX1) promoter, which is inducible by methanol.

-

Transformation: The expression vectors are linearized and transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation. Transformants are selected on appropriate media.

-

Expression: Selected clones are grown in buffered glycerol-complex medium (BMGY) to generate biomass, followed by induction in buffered methanol-complex medium (BMMY) for several days.

-

Extraction of Peptides: The yeast cells are harvested, lysed (e.g., with glass beads), and the cyclic peptides are extracted from the cell lysate using an organic solvent such as ethyl acetate.[2]

-

Analysis: The extracted peptides are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[1]

In Vitro Macrocyclization Assay

While a detailed protocol is not available, a general approach for an in vitro assay to confirm the macrocyclase activity of purified OphP would involve the following steps:

-

Purification of OphP: OphP can be expressed in P. pastoris with an N-terminal affinity tag (e.g., Strep-tag) to facilitate purification by affinity chromatography.

-

Substrate Preparation: The linear, N-methylated peptide substrate would need to be produced, either by expression and purification of a tagged OphMA C-terminal fragment followed by cleavage of the tag, or by solid-phase peptide synthesis.

-

Enzymatic Reaction: Purified OphP would be incubated with the linear peptide substrate in a suitable buffer at an optimized temperature and pH.

-

Reaction Quenching and Analysis: The reaction would be stopped at various time points, and the products analyzed by HPLC-MS/MS to monitor the conversion of the linear substrate to the cyclic product.

Conclusion and Future Perspectives

The serine protease OphP plays an indispensable role in the biosynthesis of this compound, acting as a specific macrocyclase for the final maturation step. The promiscuity of OphP opens up exciting possibilities for the bio-engineering of novel cyclic peptides with potentially enhanced or new biological activities. Future research in this area would benefit from a more detailed biochemical characterization of OphP, including the determination of its kinetic parameters and a more comprehensive, quantitative analysis of its substrate scope. The identification of the putative host protease responsible for the initial cleavage of the OphMA precursor will also be crucial for a complete understanding of this fascinating biosynthetic pathway. Such knowledge will be invaluable for the development of this compound and its analogues as next-generation biopesticides and potentially as therapeutic agents.

References

The Evolutionary Odyssey of a Fungal Nematicide: A Technical Guide to the Omphalotin A Biosynthetic Pathway

For Immediate Release

A deep dive into the evolutionary origins and biosynthetic mechanisms of Omphalotin A, a potent anti-nematode compound, reveals a fascinating tale of horizontal gene transfer and functional adaptation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound biosynthetic pathway, from its genetic architecture to detailed experimental protocols for its study and exploitation.

The fungal natural product this compound, a cyclododecapeptide from the mushroom Omphalotus olearius, has garnered significant interest for its potent and selective nematicidal activity.[1][2] Its unique structure, featuring multiple backbone N-methylations, was initially thought to be the product of non-ribosomal peptide synthesis. However, groundbreaking research has since revealed that this compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP), belonging to the growing class of borosins.[3] This discovery has opened new avenues for the biotechnological production of this compound and its analogs as potential biopesticides and therapeutic agents.[1]

This guide elucidates the evolutionary history of the this compound biosynthetic gene cluster, details the functions of its core enzymatic machinery, and provides a comparative analysis with its known homologs. Furthermore, it offers detailed experimental protocols for the heterologous expression, purification, and analysis of this compound, serving as a valuable resource for researchers in the field.

A Tale of Two Domains: The Evolutionary Origins of the this compound Pathway

The biosynthesis of this compound is orchestrated by a remarkably compact gene cluster, the core of which consists of two key genes: ophMA and ophP.[3][4] OphMA is a fascinating bifunctional enzyme, acting as both the precursor peptide and the N-methyltransferase responsible for installing the nine backbone methylations.[3] OphP, a prolyl oligopeptidase, is then responsible for the final macrocyclization of the modified peptide.[4]

Recent large-scale bioinformatic studies of over 2,500 putative borosin biosynthetic gene clusters (BGCs) have shed light on the evolutionary origins of this pathway.[1] These studies strongly suggest that the borosin methyltransferases evolved a single time and subsequently diverged into two main lineages.[1] The fungal borosins, including this compound, are characterized by a "fused" architecture, where the methyltransferase and precursor peptide are part of the same polypeptide (e.g., OphMA).[4][5] In contrast, the vast majority of bacterial borosins exhibit a "split" architecture, with the methyltransferase and precursor peptide encoded by separate genes.[4][6]

This distribution, with fused systems being predominant in fungi and split systems in bacteria, strongly points towards an ancient horizontal gene transfer (HGT) event from bacteria to fungi as the likely origin of the fungal borosin pathways.[7] It is hypothesized that an ancestral fungus acquired a bacterial split-type borosin system, which then underwent a gene fusion event to create the fused architecture seen in this compound and its homologs. This evolutionary trajectory is a recurring theme in the evolution of fungal secondary metabolite BGCs, where HGT plays a pivotal role in expanding the chemical diversity of fungi.[8][9][10]

Visualizing the Proposed Evolutionary Pathway

Caption: Proposed evolutionary origin of the fungal fused borosin system via horizontal gene transfer of a bacterial split-type system followed by gene fusion.

Comparative Genomics of Fungal Borosin Clusters

Homologous gene clusters for this compound biosynthesis have been identified in other basidiomycete fungi, notably Lentinula edodes (the shiitake mushroom) and Dendrothele bispora.[4][11] These clusters produce the related compounds Lentinulin A and Dendrothelin A, respectively.[11] A comparative analysis of these gene clusters reveals a high degree of conservation in their core components, OphMA and OphP, while showing some divergence in the ancillary genes.

| Gene Cluster | Host Organism | Precursor Protein | Cyclase | Core Peptide Sequence | Nematicidal Activity (vs. M. incognita) | Reference |

| oph | Omphalotus olearius | OphMA | OphP | I-L-V-V-I-G-I-I-V-I-G-V | High | [4][11] |

| led | Lentinula edodes | LedMA | LedP | I-L-V-V-I-G-I-L-V-I-G-V | High | [11] |

| dbi | Dendrothele bispora | DbiMA1 | DbiP | I-L-V-I-I-G-I-I-V-I-G-V | Lower | [11] |

Table 1: Comparison of Characterized Fungal Borosin Gene Clusters.

The variations in the core peptide sequences directly translate to differences in the final natural products and their biological activities. For instance, Lentinulin A shows comparable nematicidal activity to this compound, while Dendrothelin A is less active.[11] This highlights how subtle changes in the genetically encoded precursor peptide can lead to functional diversification of the resulting secondary metabolite.

Visualizing the this compound Biosynthetic Gene Cluster

Caption: Simplified representation of the core this compound biosynthetic gene cluster.

Experimental Protocols

Heterologous Expression of this compound in Pichia pastoris

The co-expression of ophMA and ophP in the yeast Pichia pastoris has been successfully used to produce recombinant this compound.[11] The following is a generalized protocol based on published methods.

1. Gene Synthesis and Vector Construction:

-

Codon-optimize the ophMA and ophP genes for expression in P. pastoris.

-

Synthesize the genes and clone them into a suitable P. pastoris expression vector (e.g., pPICZ A, B, or C) under the control of the AOX1 promoter. It is common to place each gene on a separate vector with a different selectable marker or to create a co-expression vector.

2. P. pastoris Transformation:

-

Linearize the expression vectors by restriction digest to facilitate integration into the yeast genome.

-

Transform a suitable P. pastoris strain (e.g., X-33, GS115) by electroporation.

-

Select for positive transformants on YPDS plates containing the appropriate antibiotic (e.g., Zeocin).

3. Expression Screening and Optimization:

-

Screen individual colonies for protein expression by small-scale induction with methanol.

-

Optimize expression conditions, including methanol concentration, induction time, and temperature.

4. Large-Scale Culture and Induction:

-

Grow a selected high-producing clone in a buffered glycerol-complex medium (BMGY) to generate biomass.

-

Harvest the cells by centrifugation and resuspend in a buffered methanol-complex medium (BMMY) to induce protein expression.

-

Continue incubation with daily addition of methanol for 3-4 days.

Purification and Analysis of Recombinant this compound

1. Cell Lysis and Extraction:

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating or French press).

-

Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble proteins, including OphMA and OphP, and the produced this compound.

-

Extract the supernatant with an organic solvent such as ethyl acetate or butanol to partition the cyclic peptide.

2. Purification:

-

For purification of the enzymes (OphMA and OphP), if they are tagged (e.g., with a His-tag), use affinity chromatography (e.g., Ni-NTA).

-

For the purification of this compound from the organic extract, use solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).

3. HPLC-MS Analysis:

-

Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and purity of this compound.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detection: Monitor for the expected mass-to-charge ratio (m/z) of this compound.

Visualizing the Experimental Workflow

Caption: General workflow for the heterologous production and analysis of this compound.

Future Outlook

The elucidation of the this compound biosynthetic pathway and its evolutionary origins provides a powerful platform for the discovery and engineering of novel bioactive peptides. The promiscuity of the OphMA and OphP enzymes offers the potential to generate libraries of this compound analogs with improved properties through precursor gene mutagenesis.[12] Furthermore, the growing understanding of borosin diversity in bacteria and fungi, facilitated by advanced genome mining tools, promises the discovery of new borosins with unique structures and biological activities.[1] The continued exploration of this fascinating family of natural products holds great promise for the development of new solutions in agriculture and medicine.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Comparative genomic analysis of five coprinoid mushrooms species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Ancient Horizontal Gene Transfer from Bacteria Enhances Biosynthetic Capabilities of Fungi - PMC [pmc.ncbi.nlm.nih.gov]